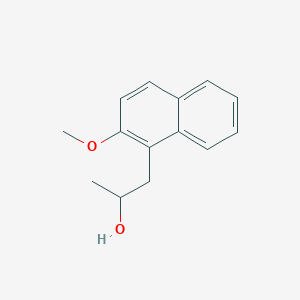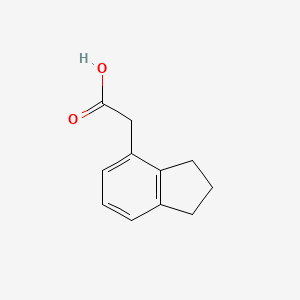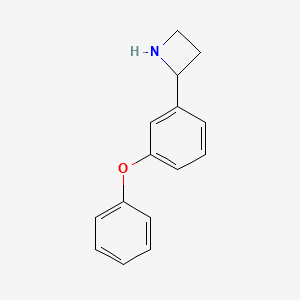
2-(3-Phenoxyphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenoxyphenyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Méthodes De Préparation
The synthesis of 2-(3-Phenoxyphenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Additionally, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(3-Phenoxyphenyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive under appropriate conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Phenoxyphenyl)azetidine has diverse applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as drug candidates due to their unique reactivity and stability . They are also used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents . The phenoxyphenyl group in this compound may further enhance its biological activity and specificity.
Mécanisme D'action
The mechanism of action of 2-(3-Phenoxyphenyl)azetidine is primarily driven by its ring strain and the presence of the phenoxyphenyl group. The ring strain makes the azetidine ring highly reactive, allowing it to interact with various molecular targets and pathways . The phenoxyphenyl group may contribute to the compound’s binding affinity and specificity towards certain biological targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
2-(3-Phenoxyphenyl)azetidine can be compared with other similar compounds such as aziridines and other functionalized azetidines. Azetidines are more stable than aziridines due to their lower ring strain, making them easier to handle and more versatile in chemical reactions . The presence of the phenoxyphenyl group in this compound distinguishes it from other azetidines, potentially enhancing its reactivity and applications. Similar compounds include azetidine-2-ones and other substituted azetidines .
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-(3-phenoxyphenyl)azetidine |
InChI |
InChI=1S/C15H15NO/c1-2-6-13(7-3-1)17-14-8-4-5-12(11-14)15-9-10-16-15/h1-8,11,15-16H,9-10H2 |
Clé InChI |
ACPWUPWJKNZFRB-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




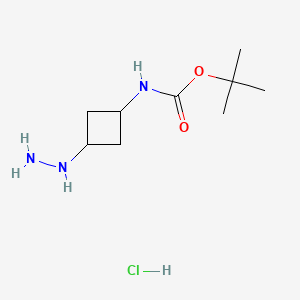

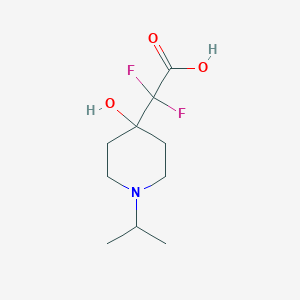
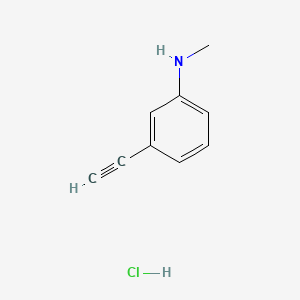
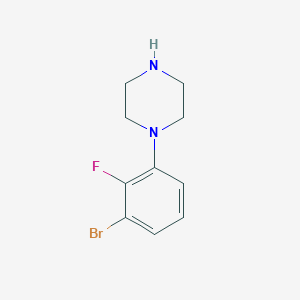
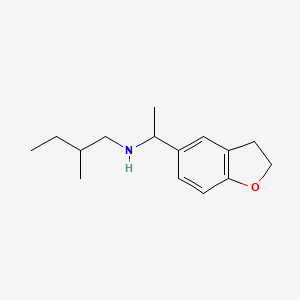
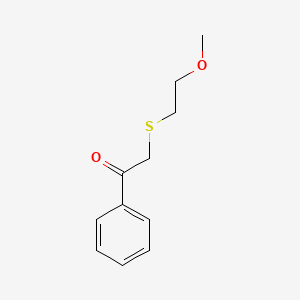
![5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)

